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molecular formula C13H9ClN2O B1622407 2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol CAS No. 41433-12-9

2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol

Cat. No. B1622407
M. Wt: 244.67 g/mol
InChI Key: PBENZIMZQAFNCZ-UHFFFAOYSA-N
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Patent
US09265773B2

Procedure details

A mixture of benzene-1,2-diamine (500 mg, 4.6 mmol), 5-chloro-2-methoxy-benzoic acid (1.3 g, 6.9 mmol) in PPA (30 mL) was allowed to stir at 200° C. for 5 hours. The mixture was poured to ice and neutralized with KOH. The mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over Na2SO4. The organic phase was concentrated to provide 2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol (300 mg, yield: 27%). 1H-NMR (DMSO-d6, 400 MHz) δ 8.20 (d, J=2.5 Hz, 1H), 7.73˜7.70 (m, 2H), 7.44 (dd, J=8.8, 2.6 Hz, 1H), 7.34˜7.32 (m, 2H), 7.10 (d, J=8.8 Hz, 1H). MS (M+H)+: 245.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([O:19]C)=[C:14]([CH:18]=1)[C:15](O)=O.[OH-].[K+]>>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:15]1[C:14]1[CH:18]=[C:10]([Cl:9])[CH:11]=[CH:12][C:13]=1[OH:19] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
to stir at 200° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C2=C(C=CC(=C2)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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